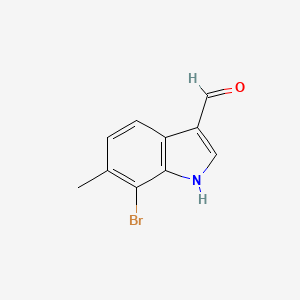
7-bromo-6-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-methyl-1H-indole-3-carbaldehyde: is a chemical compound with the following structural formula:
C9H7NO
It consists of an indole ring system with a methyl group (CH₃) at position 6 and a formyl group (CHO) at position 3. The bromine atom (Br) is attached to position 7 of the indole ring .
準備方法
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions. This reaction yields the tricyclic indole product in good yield .
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.
化学反応の分析
Reactivity: 7-bromo-6-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation of the aldehyde group (CHO) to a carboxylic acid (COOH).
Reduction: Reduction of the carbonyl group (CHO) to a primary alcohol (CH₂OH).
Substitution: Substitution reactions at the bromine position (7) with nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., ammonia, amines, thiols) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the primary alcohol.
- Substitution leads to various derivatives with different substituents.
科学的研究の応用
7-bromo-6-methyl-1H-indole-3-carbaldehyde finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
作用機序
The compound’s mechanism of action depends on its specific application. It may act as a:
Chemical Probe: Interacting with specific targets.
Pharmacophore: Guiding drug design.
Signaling Molecule: Modulating cellular pathways.
類似化合物との比較
7-bromo-6-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include:
- Other indole aldehydes.
- Indole carboxylic acids.
- Indole-based pharmaceuticals.
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
7-bromo-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8-7(5-13)4-12-10(8)9(6)11/h2-5,12H,1H3 |
InChIキー |
YVKNWYPJUBVYHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=CN2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















